molecular formula C6H12N2O4 B6163336 propan-2-yl N-(carbamoylmethoxy)carbamate CAS No. 1566733-70-7

propan-2-yl N-(carbamoylmethoxy)carbamate

Cat. No.: B6163336
CAS No.: 1566733-70-7
M. Wt: 176.17 g/mol
InChI Key: RJQGZIQUAQQKRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(carbamoylmethoxy)carbamate typically involves the reaction of isopropyl chloroformate with N-(carbamoylmethoxy)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of propan-2-yl N-(carbamoylmethoxy)carbamate involves the formation of stable carbamate bonds with amine groups. This modification protects the amine groups from unwanted reactions during chemical synthesis. The compound can be selectively removed under mild conditions, allowing the amine groups to participate in subsequent reactions .

Comparison with Similar Compounds

  • Methyl N-(carbamoylmethoxy)carbamate
  • Ethyl N-(carbamoylmethoxy)carbamate
  • Butyl N-(carbamoylmethoxy)carbamate

Comparison: Propan-2-yl N-(carbamoylmethoxy)carbamate is unique due to its isopropyl group, which provides steric hindrance and enhances the stability of the carbamate bond. This makes it more effective as a protecting agent compared to its methyl, ethyl, and butyl counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for propan-2-yl N-(carbamoylmethoxy)carbamate involves the reaction of propan-2-ol with phosgene to form isocyanate intermediate, which is then reacted with N-(carbamoylmethoxy)amine to yield the final product.", "Starting Materials": [ "Propan-2-ol", "Phosgene", "N-(carbamoylmethoxy)amine" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with phosgene in the presence of a base catalyst to form isocyanate intermediate.", "Step 2: The isocyanate intermediate is then reacted with N-(carbamoylmethoxy)amine in the presence of a solvent and a base catalyst to yield propan-2-yl N-(carbamoylmethoxy)carbamate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS No.

1566733-70-7

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

propan-2-yl N-(2-amino-2-oxoethoxy)carbamate

InChI

InChI=1S/C6H12N2O4/c1-4(2)12-6(10)8-11-3-5(7)9/h4H,3H2,1-2H3,(H2,7,9)(H,8,10)

InChI Key

RJQGZIQUAQQKRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NOCC(=O)N

Purity

95

Origin of Product

United States

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